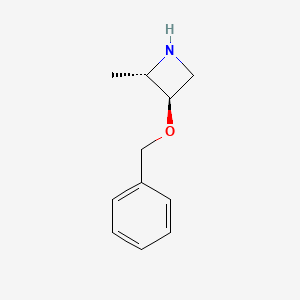
(2-t-Butoxy-5-methoxyphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-tert-butoxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and play a crucial role in forming carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and stability in THF.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-5-methoxyphenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-5-methoxyphenyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Preparation of 2-tert-butoxy-5-methoxyphenyl bromide: This precursor can be synthesized by brominating 2-tert-butoxy-5-methoxybenzene using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Formation of the Grignard Reagent: The 2-tert-butoxy-5-methoxyphenyl bromide is then reacted with magnesium turnings in THF. The reaction is initiated by adding a small amount of iodine or a few drops of dibromoethane to activate the magnesium surface.
Industrial Production Methods
In an industrial setting, the production of (2-tert-butoxy-5-methoxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with efficient stirring mechanisms to ensure uniform mixing.
- Maintaining strict control over reaction conditions, such as temperature and inert atmosphere, to maximize yield and purity.
- Implementing purification steps to remove any unreacted starting materials or by-products.
化学反应分析
Types of Reactions
(2-tert-butoxy-5-methoxyphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
科学研究应用
(2-tert-butoxy-5-methoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-tert-butoxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involve the formation of tetrahedral intermediates that collapse to form the final product.
相似化合物的比较
Similar Compounds
- (2-tert-butoxy-5-chlorophenyl)magnesium bromide
- (2-tert-butoxy-5-methylphenyl)magnesium bromide
Comparison
- Reactivity : (2-tert-butoxy-5-methoxyphenyl)magnesium bromide is more reactive towards certain electrophiles due to the electron-donating methoxy group.
- Stability : The presence of the methoxy group also enhances the stability of the Grignard reagent in THF.
- Applications : While similar compounds are used in organic synthesis, the specific substituents on the phenyl ring can influence the reactivity and selectivity of the reactions.
属性
分子式 |
C11H15BrMgO2 |
|---|---|
分子量 |
283.44 g/mol |
IUPAC 名称 |
magnesium;1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-11(2,3)13-10-7-5-9(12-4)6-8-10;;/h5-7H,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
HTROZXPCDVUCGT-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


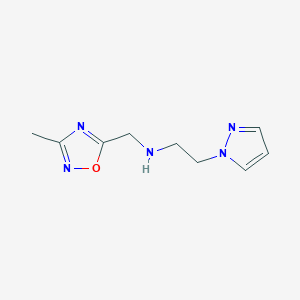
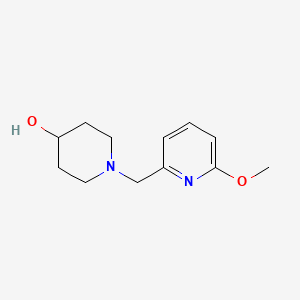
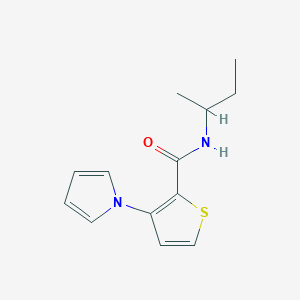

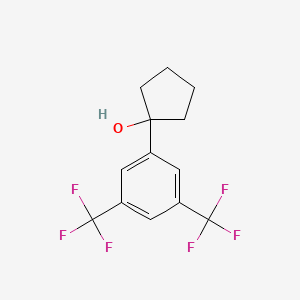
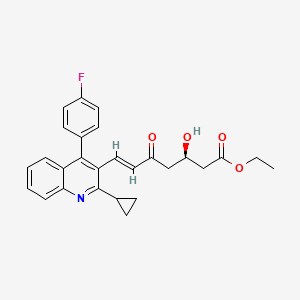
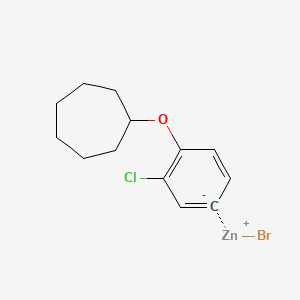
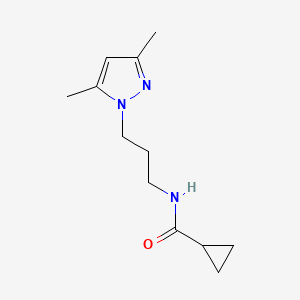
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)




